molecular formula C17H15ClFNO3 B2660916 2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate CAS No. 1798016-98-4

2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate

Cat. No.: B2660916
CAS No.: 1798016-98-4
M. Wt: 335.76
InChI Key: KWWVXQJBMMCYCR-UHFFFAOYSA-N
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Description

2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a chloro-fluoro-substituted phenyl group, an amino group, and an oxoethyl group attached to a methylphenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate typically involves a multi-step process. One common method includes the following steps:

    Nitration and Reduction: The starting material, 2-chloro-5-fluoronitrobenzene, undergoes nitration followed by reduction to yield 2-chloro-5-fluoroaniline.

    Acylation: The 2-chloro-5-fluoroaniline is then acylated with chloroacetyl chloride to form 2-[(2-chloro-5-fluorophenyl)amino]-2-oxoethyl chloride.

    Esterification: Finally, the acylated product is esterified with 4-methylphenyl acetate in the presence of a base such as triethylamine to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The amino and oxo groups can be involved in oxidation and reduction reactions.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products with different substituents on the phenyl ring.

    Oxidation: Products with oxidized amino or oxo groups.

    Reduction: Products with reduced amino or oxo groups.

    Hydrolysis: 2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoacetic acid and 4-methylphenol.

Scientific Research Applications

2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro groups can enhance its binding affinity and specificity for certain targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate
  • 2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (3-methylphenyl)acetate
  • 2-[(2-Bromo-5-fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate

Uniqueness

2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

[2-(2-chloro-5-fluoroanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c1-11-2-4-12(5-3-11)8-17(22)23-10-16(21)20-15-9-13(19)6-7-14(15)18/h2-7,9H,8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWVXQJBMMCYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=CC(=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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